Nagilactone C (CAS: 24338-53-2) is a naturally occurring norditerpene dilactone isolated from various *Podocarpus* species. It belongs to a class of compounds known for a range of biological activities, most notably cytotoxic effects against various cancer cell lines, insecticidal properties, and plant growth inhibition. The core value of Nagilactone C in a research or development setting is linked to its potent bioactivity, which serves as a critical baseline for evaluating its utility against structurally similar but functionally distinct analogs.
Substituting Nagilactone C with other nagilactones (e.g., Nagilactone F, G, or D) is a significant procurement risk. Minor stereochemical or functional group modifications on the core norditerpene structure result in substantial, non-linear changes in biological potency and even mechanism of action. For example, while Nagilactone C is potently cytotoxic, Nagilactone F and G can exhibit even greater activity against the same cell lines, whereas others like Nagilactone K are largely inactive. This high degree of structure-activity relationship (SAR) sensitivity means that data from one nagilactone cannot be extrapolated to another, making the specific procurement of Nagilactone C critical for experimental reproducibility and targeted bioactivity screening.
In comparative studies, Nagilactone C demonstrates a distinct potency profile that differentiates it from its close structural analogs. For instance, against human gastric (AGS) and cervical (HeLa) cancer cell lines, Nagilactone C shows potent activity with GI50 values in the 2–5 µM range. In the same study, Nagilactone F and G were found to be even more potent, with IC50 values around or below 1 µM, highlighting a clear structure-activity relationship where the choice of analog directly impacts experimental outcomes by a factor of 2 to 5.
| Evidence Dimension | In Vitro Cytotoxicity (GI50/IC50) |
| Target Compound Data | 2–5 µM (against AGS, HeLa, MDA-MB-231 cell lines) |
| Comparator Or Baseline | Nagilactone F & G: ~1 µM (against the same cell lines) |
| Quantified Difference | Nagilactone F & G are approximately 2-5 times more potent than Nagilactone C in this context. |
| Conditions | Assay measuring growth inhibition/cytotoxicity in human cancer cell lines (MDA-MB-231, AGS, HeLa). |
This evidence allows researchers to select the specific nagilactone analog with the appropriate potency for their screening cascade, preventing the use of a suboptimal compound.
Nagilactone C has been validated in in vivo models, a critical step for translational research not demonstrated for all analogs. In a murine model of P-388 leukemia, Nagilactone C showed dose-dependent antitumor activity when administered intraperitoneally at 10–40 mg/kg. The closely related Nagilactone E also showed activity but was reported to be more toxic at the highest dose. This provides a key differentiator for Nagilactone C in studies requiring a validated in vivo tool compound with a documented activity and tolerability profile.
| Evidence Dimension | In Vivo Antitumor Activity & Tolerability |
| Target Compound Data | Dose-dependent activity at 10-40 mg/kg against P-388 leukemia in mice. |
| Comparator Or Baseline | Nagilactone E: Also active in vivo, but more toxic at 40 mg/kg. |
| Quantified Difference | Demonstrates a potentially better therapeutic window compared to Nagilactone E at higher doses. |
| Conditions | P-388 leukemia model in mice, daily intraperitoneal injection. |
For researchers transitioning from in vitro screening to in vivo efficacy studies, procuring a compound with established in vivo activity and a defined tolerability profile reduces preclinical development risk.
Nagilactone C is a potent insecticidal and feeding deterrent, a property that distinguishes it from many other cytotoxic natural products. It has demonstrated high insecticidal activity against nymphs of the predatory stink bug *Eocanthecona furcellata* and is also toxic to housefly larvae (*Musca domestica*), where it inhibits growth and maturation. This specific bioactivity profile makes it a valuable tool for agrochemical research, where analogs may have different spectra of activity.
| Evidence Dimension | Insecticidal Activity |
| Target Compound Data | Demonstrated high insecticidal activity against *Eocanthecona furcellata* and toxicity to *Musca domestica* larvae. |
| Comparator Or Baseline | General cytotoxic agents that may lack specific insecticidal properties. |
| Quantified Difference | Possesses a distinct insecticidal activity profile relevant for agrochemical screening. |
| Conditions | Bioassays on second-instar nymphs of *Eocanthecona furcellata* and larvae of *Musca domestica*. |
Procuring Nagilactone C is indicated for research programs focused on developing natural product-based insecticides, as its proven activity provides a reliable positive control and starting point.
Based on its demonstrated dose-dependent in vivo efficacy and established tolerability profile in the P-388 murine leukemia model, Nagilactone C is a suitable candidate for further preclinical studies targeting hematological cancers.
Given its documented high insecticidal activity against multiple insect species, Nagilactone C serves as a valuable positive control and lead compound in screening programs aimed at discovering and developing new agrochemicals.
The well-defined cytotoxic potency of Nagilactone C relative to more potent analogs like Nagilactone F and G makes it an essential tool for SAR studies to elucidate the structural requirements for cytotoxicity within the norditerpene lactone class.